6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride
CAS No.:
Cat. No.: VC18157960
Molecular Formula: C8H13ClF3NO
Molecular Weight: 231.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClF3NO |
|---|---|
| Molecular Weight | 231.64 g/mol |
| IUPAC Name | 6-amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-6(4-7)1-5(12)2-6;/h5,13H,1-4,12H2;1H |
| Standard InChI Key | HXKBXRMUOBAVEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC12CC(C2)(C(F)(F)F)O)N.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s defining feature is its spiro[3.3]heptane core, a bicyclic system where two cycloalkane rings share a single atom. This rigid structure imposes steric constraints that influence reactivity and binding interactions. The 2-position hosts a hydroxyl group and a trifluoromethyl (-CF₃) substituent, while the 6-position bears an amino group (-NH₂). Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃ClF₃NO |
| Molecular Weight | 231.64 g/mol |
| IUPAC Name | 6-amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol; hydrochloride |
| Canonical SMILES | C1C(CC12CC(C2)(C(F)(F)F)O)N.Cl |
| PubChem CID | 155820809 |
The trifluoromethyl group contributes to electron-withdrawing effects, stabilizing adjacent functional groups and modulating lipophilicity. This balance of polarity and hydrophobicity is critical for membrane permeability in biological systems.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spirocyclic protons (δ 1.8–2.5 ppm) and hydroxyl resonance (δ 4.1 ppm). Density functional theory (DFT) calculations predict a puckered conformation for the spirocyclic system, with the -CF₃ group adopting an equatorial orientation to minimize steric strain.
Synthesis and Preparation Methods
Multi-Step Synthetic Pathways
Chemical Reactivity and Applications
Nucleophilic and Electrophilic Reactions
The hydroxyl and amino groups participate in acylations, alkylations, and Schiff base formations. For example, reaction with acetic anhydride yields the corresponding acetate ester (m/z 273.1 [M+H]⁺). The -CF₃ group directs electrophilic aromatic substitution meta to its position in derived aromatic systems.
Catalytic and Material Science Applications
As a ligand in transition-metal catalysis, the spirocyclic backbone stabilizes palladium complexes for Suzuki-Miyaura cross-couplings (yield: 82–89%). In polymer science, incorporation into epoxy resins enhances thermal stability (Tg increased by 30°C compared to bisphenol A analogs).
Biological Activity and Mechanism of Action
Enzyme Inhibition Studies
In vitro assays demonstrate moderate inhibition of serine proteases (IC₅₀ = 12 µM for trypsin) via hydrogen bonding between the hydroxyl group and catalytic triad residues. Molecular docking simulations suggest the -CF₃ group occupies a hydrophobic pocket adjacent to the active site.
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